molecular formula C7H10O B14478778 1-Ethenyl-6-oxabicyclo[3.1.0]hexane CAS No. 65656-91-9

1-Ethenyl-6-oxabicyclo[3.1.0]hexane

Cat. No.: B14478778
CAS No.: 65656-91-9
M. Wt: 110.15 g/mol
InChI Key: JLVUDTIGKCBRMW-UHFFFAOYSA-N
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Description

1-Ethenyl-6-oxabicyclo[3.1.0]hexane is a specialized organic compound featuring a bridged oxabicyclic structure, which serves as a valuable building block in organic synthesis and medicinal chemistry research. The strained bicyclo[3.1.0]hexane framework, containing an oxygen and an ethenyl substituent, makes this compound a versatile precursor for constructing more complex molecular architectures. Compounds based on the 6-oxabicyclo[3.1.0]hexane scaffold are of significant interest in synthetic chemistry. They can be synthesized from furfural and have been investigated as intermediates in the preparation of natural products and biologically active compounds . For instance, structurally similar oxabicyclo[3.1.0]hexane lactones have been identified as key intermediates in the synthesis of novel pyrethroid insecticides, demonstrating high insecticidal activity . Furthermore, substituted 3-oxabicyclo[3.1.0]hexan-2-ones can undergo rearrangement reactions in the presence of lithium iodide, leading to diverse derivatives like 3-oxabicyclo[3.3.0]-6-octen-2-ones or 3-(1,3-butadienyl)-4-butanolides, highlighting the reactivity and utility of this core structure . The ethenyl group provides a handle for further chemical modification, including oxidation or cycloaddition reactions, enabling researchers to explore a wide range of chemical space. This product is intended for research purposes as a synthetic intermediate or a standard for analytical studies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

65656-91-9

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

1-ethenyl-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C7H10O/c1-2-7-5-3-4-6(7)8-7/h2,6H,1,3-5H2

InChI Key

JLVUDTIGKCBRMW-UHFFFAOYSA-N

Canonical SMILES

C=CC12CCCC1O2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations

  • 1-Ethynyl-6-oxabicyclo[3.1.0]hexane :

    • Structure : Ethynyl (C≡CH) substituent at position 1.
    • Properties : Molecular formula C₇H₈O , boiling point 60–62°C (30 Torr), distinct IR peaks at 3300 cm⁻¹ (C≡C-H stretch) .
    • Synthesis : Achieved via epoxidation of 1-ethynylcyclopentene with m-chloroperbenzoic acid .
  • 6-Oxa-3-thiabicyclo[3.1.0]hexane Derivatives: Structure: Replaces oxygen with sulfur (3-thia) and includes methyl and sulfone groups (e.g., 1-methyl-3,3-dioxide derivative). Properties: Molecular formula C₅H₈O₃S, molar mass 148.18 g/mol.
  • 3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane :

    • Structure : Benzyloxy group at position 3.
    • Properties : Molecular formula C₁₂H₁₄O₂ , with steric bulk influencing solubility and synthetic accessibility .

Heteroatom Modifications

  • 3-Azabicyclo[3.1.0]hexane Derivatives: Structure: Nitrogen replaces oxygen (3-aza). Examples include GlyT1 inhibitors (e.g., 3-azabicyclo[3.1.0]hexane-2-carboxylic acid HCl) . Biological Activity: Demonstrated A₃ adenosine receptor affinity (Ki = 0.38 µM) and selectivity, highlighting the impact of nitrogen on receptor binding .
  • 6,6-Dichloro-2,4-dimethoxy-3-oxabicyclo[3.1.0]hexane: Structure: Chlorine and methoxy substituents enhance electrophilicity.

Physical and Spectroscopic Data

Compound IR (cm⁻¹) NMR (δ, ppm) Molecular Weight
1-Ethynyl-6-oxabicyclo derivative 3300 (C≡C-H) 3.48 (s, 1H), 2.30 (s, 1H) 108.14 g/mol
6-Oxa-3-thiabicyclo derivative Not reported Not reported 148.18 g/mol
3-(Benzyloxy) derivative Not reported Not reported 190.24 g/mol

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Ethenyl-6-oxabicyclo[3.1.0]hexane, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclopropanation and oxirane ring formation. A one-step approach using dichloromethane under inert conditions at 20°C for 2 hours achieves moderate yields (~40%) . Multi-step routes involve cyclization of precursors like ethyl esters, where stereochemical control is critical. Key parameters include solvent polarity, temperature (room to 50°C), and catalyst selection (e.g., Lewis acids). Purification via column chromatography with hexane/ethyl acetate gradients is standard. Validate purity using GC-MS or HPLC .

Q. How is the bicyclic structure of this compound characterized experimentally?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:

  • NMR : <sup>1</sup>H NMR identifies proton environments (e.g., cyclopropane protons at δ 1.2–1.8 ppm, oxirane protons at δ 3.5–4.0 ppm). <sup>13</sup>C NMR confirms carbonyl (δ ~200 ppm) and ether (δ ~70 ppm) groups .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying bicyclic geometry .
  • IR Spectroscopy : Detects C=O stretches (~1700 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .

Advanced Research Questions

Q. What strategies address low stereoselectivity in the synthesis of this compound derivatives?

  • Methodological Answer : Stereochemical challenges arise during cyclopropanation and oxirane formation. Solutions include:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1S,5R)-ethyl esters) to enforce stereocontrol .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts like Jacobsen’s Co-salen complexes for enantioselective epoxidation .
  • Computational Modeling : DFT calculations predict transition states to optimize reaction pathways (e.g., B3LYP/6-31G* level) .

Q. How can conflicting biological activity data for this compound be resolved?

  • Methodological Answer : Contradictory results (e.g., antimicrobial vs. inactive reports) may stem from:

  • Purity Variability : Impurities (e.g., residual solvents) affect assays. Validate via LC-MS and elemental analysis .
  • Assay Conditions : Adjust pH, temperature, and cell lines (e.g., Gram-positive vs. Gram-negative bacteria).
  • Mechanistic Studies : Use fluorescence tagging to track cellular uptake or enzyme inhibition assays (e.g., cytochrome P450 interactions) .

Q. What computational methods predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvent effects on ring strain release (e.g., water vs. THF).
  • Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic sites using HOMO-LUMO gaps.
  • Database Mining : Cross-reference Reaxys and Pistachio datasets to predict feasible pathways (e.g., acid-catalyzed vs. nucleophilic ring-opening) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Discrepancies (e.g., 98–105°C) may arise from:

  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and analyze via DSC.
  • Hydration States : Perform Karl Fischer titration to quantify water content.
  • Instrument Calibration : Cross-check with standard references (e.g., NIST-certified materials) .

Method Optimization

Q. How can reaction yields for this compound synthesis be improved beyond 50%?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce time (30 mins vs. 2 hours) and enhance yield via uniform heating.
  • Flow Chemistry : Improve mass transfer in continuous reactors (e.g., Corning AFR).
  • Additives : Use molecular sieves to scavenge water or TEMPO to suppress side reactions .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating the insecticidal potential of this compound?

  • Methodological Answer :

  • Larvicidal Assays : Expose Aedes aegypti larvae to graded concentrations (1–100 ppm) and monitor mortality over 24–72 hours.
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) activity via Ellman’s method.
  • Resistance Testing : Compare efficacy against wild-type vs. pesticide-resistant strains .

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